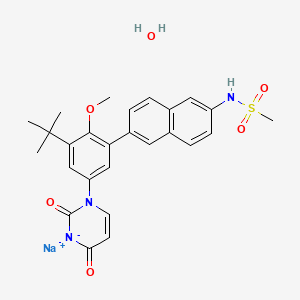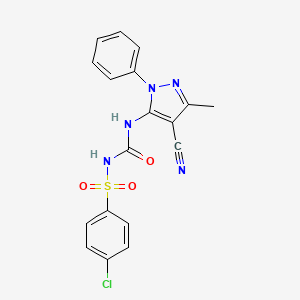
Dasabuvir sodium monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dasabuvir sodium monohydrate is a direct-acting antiviral medication used as part of combination therapy to treat chronic Hepatitis C, an infectious liver disease caused by the Hepatitis C Virus (HCV). It is a non-nucleoside NS5B polymerase inhibitor that binds to the palm domain of NS5B, inducing a conformational change that renders the polymerase unable to elongate viral RNA . This compound is particularly effective against HCV genotype 1, the most common genotype in the United States .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dasabuvir sodium monohydrate involves multiple steps, including the formation of the core structure and subsequent functional group modifications. The key steps include:
- Formation of the naphthalene core.
- Introduction of the methanesulfonamide group.
- Methoxylation and tert-butylation of the aromatic ring.
- Final coupling reactions to form the complete molecule .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Controlled reaction temperatures and pressures.
- Purification steps such as crystallization and chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Dasabuvir sodium monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, leading to the formation of analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products Formed:
- Oxidized derivatives.
- Reduced analogs.
- Substituted compounds with varying functional groups .
Wissenschaftliche Forschungsanwendungen
Dasabuvir sodium monohydrate has several scientific research applications, including:
Chemistry: Used as a model compound to study non-nucleoside polymerase inhibitors.
Biology: Investigated for its effects on viral replication and cellular mechanisms.
Medicine: Primarily used in the treatment of chronic Hepatitis C, often in combination with other antiviral agents such as ombitasvir, paritaprevir, and ritonavir
Wirkmechanismus
Dasabuvir sodium monohydrate works by inhibiting the action of the NS5B palm polymerase, effectively terminating RNA polymerization and stopping the replication of the HCV genome. By blocking NS5B polymerase, the virus can no longer multiply and infect new cells . This mechanism involves binding to the palm domain of NS5B, inducing a conformational change that renders the polymerase inactive .
Vergleich Mit ähnlichen Verbindungen
Sofosbuvir: Another NS5B polymerase inhibitor but acts as a nucleotide analog.
Ledipasvir: An NS5A inhibitor used in combination with sofosbuvir.
Ombitasvir: An NS5A inhibitor often used in combination with dasabuvir
Uniqueness of Dasabuvir Sodium Monohydrate:
Specificity: this compound specifically targets the NS5B polymerase, making it highly effective against HCV genotype 1.
Combination Therapy: It is often used in combination with other antiviral agents, enhancing its efficacy and reducing the likelihood of resistance
This compound remains a critical component in the fight against Hepatitis C, offering a targeted approach to viral inhibition and contributing to the development of effective antiviral therapies.
Eigenschaften
CAS-Nummer |
1456607-55-8 |
|---|---|
Molekularformel |
C26H28N3NaO6S |
Molekulargewicht |
533.6 g/mol |
IUPAC-Name |
sodium;N-[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-3-id-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide;hydrate |
InChI |
InChI=1S/C26H27N3O5S.Na.H2O/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18;;/h6-15,28H,1-5H3,(H,27,30,31);;1H2/q;+1;/p-1 |
InChI-Schlüssel |
SJHKKWUESHNTBB-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)[N-]C4=O.O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![13-(dimethylamino)-5-(2-fluoro-4-methoxyphenyl)-8-thia-3,5,10,12-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B10773973.png)
![11,13-diamino-5-(4-methylphenyl)-8-thia-3,5,10,12-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B10773978.png)

![2-[2-[[5-[(4-Ethylphenyl)methyl]-1-[(4-methoxyphenyl)methyl]-4,6-dioxo-1,3,5-triazin-2-yl]amino]ethyl]guanidine](/img/structure/B10773991.png)
![N-cycloheptyl-6-(2-morpholinoethoxy)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B10773996.png)
![(3R,6R,8S,9R,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10773998.png)
![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B10774001.png)



![(3S,6S,10aS)-N-benzhydryl-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxamide](/img/structure/B10774050.png)
![sodium (cyclopropanesulfonyl)[(1R,4R,6S,7Z,15R,17R)-17-({7-methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4-yl}oxy)-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.0,octadec-7-ene-4-carbonyl]azanide](/img/structure/B10774070.png)
![tert-butyl (4-(4-amino-1-(2-(4-(dimethylamino)piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl)carbamate](/img/structure/B10774080.png)
![4-tert-butyl-N-[7-chloro-2-(2-methyl-1-oxidopyridin-1-ium-3-yl)-1,3-dioxoisoindol-4-yl]benzenesulfonamide](/img/structure/B10774082.png)
